Positional Isomer Differentiation: 4-COOH vs. 1-COOH Regioisomer Comparison for 7-Chloro-2,3-dihydro-1H-indene-carboxylic Acids
The target compound (7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid) differs from its 1-carboxylic acid positional isomer (CAS 66041-27-8) in the attachment point of the carboxyl group: the 4-position places the COOH at the aromatic ring, creating a benzoic acid-like electronic environment, whereas the 1-position places COOH at the saturated cyclopentane ring, creating an aliphatic carboxylic acid environment [1]. This positional difference is experimentally reflected in melting point: the 1-COOH isomer exhibits a melting point of 117–119 °C (recrystallized from cyclohexane), while the unsubstituted 4-COOH scaffold (CAS 4044-54-6) melts at 152.5–153.5 °C . The ~35 °C elevation in melting point for the 4-COOH scaffold indicates stronger intermolecular hydrogen-bonding networks and higher crystal lattice energy, which impacts solubility, formulation behavior, and solid-state stability .
| Evidence Dimension | Melting point as a proxy for crystal lattice energy and hydrogen-bonding network strength |
|---|---|
| Target Compound Data | No experimental melting point data publicly available; predicted to be >150 °C based on the unsubstituted 4-COOH scaffold (152.5–153.5 °C) with chlorine-induced modulation . |
| Comparator Or Baseline | 7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 66041-27-8): mp 117–119 °C (cyclohexane) [1]. 2,3-dihydro-1H-indene-4-carboxylic acid (CAS 4044-54-6): mp 152.5–153.5 °C . |
| Quantified Difference | Δmp ≈ 35 °C between 1-COOH and 4-COOH scaffolds; chlorine substitution expected to modulate mp by ±10–20 °C based on class-level trends. |
| Conditions | Melting points determined by standard capillary method; 1-COOH isomer recrystallized from cyclohexane; 4-COOH scaffold data from Sigma-Aldrich/chemical suppliers. |
Why This Matters
Procurement of the correct regioisomer is essential because melting point differences of >30 °C directly predict differential solubility, dissolution rate, and solid-form stability—properties that govern compound handling in automated screening platforms and formulation development.
- [1] Molaid. 7-Chlor-1-indancarbonsaeure. CAS 66041-27-8; mp 117–119 °C (Solv: cyclohexane). https://www.molaid.com (accessed 2026-05-04). View Source
